molecular formula C21H13Cl2F3N4O B2629981 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole CAS No. 338961-48-1

1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole

Cat. No. B2629981
M. Wt: 465.26
InChI Key: FPRPHNXVXPLLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C21H13Cl2F3N4O and its molecular weight is 465.26. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ah Receptor Ligands and Gut Health

Azole compounds, including those structurally related to tetraazoles, have been identified as ligands for the aryl hydrocarbon receptor (AhR). These ligands play a critical role in maintaining gut health and protecting against intestinal inflammation and cancer. The diverse activities of these ligands, including their ability to act as selective AhR modulators (SAhRMs), highlight the therapeutic potential of azole derivatives in treating intestinal inflammation and promoting gut resilience (Safe, Jayaraman, & Chapkin, 2020).

Antimicrobial and Antifungal Activity

Azole derivatives are known for their broad-spectrum antimicrobial and antifungal activities. Research has shown that triazole compounds, a class closely related to tetraazoles, exhibit significant antimicrobial and antifungal properties. These findings suggest the potential of azole derivatives in developing new antimicrobial agents, which could be relevant for applications of the compound (Ohloblina, 2022).

Synthesis and Applications in Material Science

Benzoxazole derivatives, which share a similar structural motif with tetraazoles, have shown significant applications in material science due to their pharmacological activities and properties. Microwave-assisted synthesis techniques have facilitated the development of benzoxazole derivatives, indicating the versatility and potential of azole compounds in various scientific applications (Özil & Menteşe, 2020).

Enzymatic Degradation of Organic Pollutants

Research on the enzymatic degradation of organic pollutants has highlighted the role of redox mediators in enhancing the efficiency of enzyme-catalyzed degradation. Azole derivatives could potentially serve as redox mediators, suggesting their applicability in environmental remediation technologies (Husain & Husain, 2007).

properties

IUPAC Name

1-(2,4-dichloro-5-phenylmethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2F3N4O/c22-16-10-17(23)19(31-12-13-5-2-1-3-6-13)11-18(16)30-20(27-28-29-30)14-7-4-8-15(9-14)21(24,25)26/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRPHNXVXPLLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=NN=N3)C4=CC(=CC=C4)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.